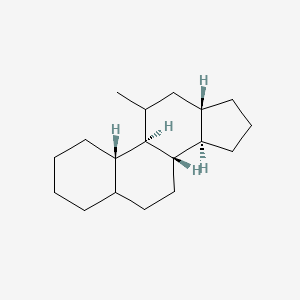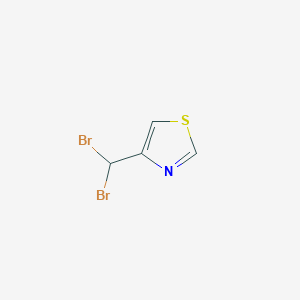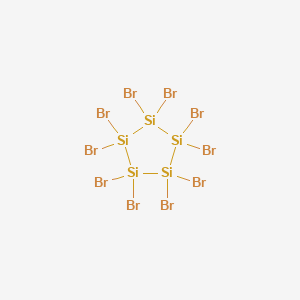
Decabromocyclopentasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decabromocyclopentasilane is a chemical compound that consists of a cyclopentasilane ring with ten bromine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decabromocyclopentasilane typically involves the bromination of cyclopentasilane. The reaction is carried out under controlled conditions to ensure complete bromination. The process generally involves the use of bromine as the brominating agent and an appropriate solvent to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Decabromocyclopentasilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under specific conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or even cyclopentasilane itself.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of brominated silicon oxides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as alkyl or aryl lithium reagents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products Formed:
Substitution Reactions: Various substituted cyclopentasilanes.
Reduction Reactions: Partially brominated cyclopentasilanes or cyclopentasilane.
Oxidation Reactions: Brominated silicon oxides.
Scientific Research Applications
Decabromocyclopentasilane has several applications in scientific research:
Materials Science: Used in the development of flame retardant materials due to its high bromine content.
Electronics: Potential use in the fabrication of silicon-based electronic devices.
Chemistry: Serves as a precursor for the synthesis of other brominated silicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as imaging agents or drug delivery systems.
Mechanism of Action
The mechanism by which decabromocyclopentasilane exerts its effects is primarily through its ability to undergo various chemical reactions. The bromine atoms play a crucial role in these reactions, either by being substituted or by participating in redox processes. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Cyclopentasilane: The parent compound without bromine atoms.
Hexabromocyclopentasilane: A partially brominated derivative.
Decachlorocyclopentasilane: A similar compound with chlorine atoms instead of bromine.
Comparison:
Uniqueness: Decabromocyclopentasilane is unique due to its high bromine content, which imparts distinct chemical properties and reactivity compared to its less brominated or chlorinated counterparts.
Reactivity: The presence of multiple bromine atoms makes it highly reactive in substitution and reduction reactions.
Applications: Its high bromine content makes it particularly useful in applications requiring flame retardancy or specific electronic properties.
Properties
CAS No. |
41906-55-2 |
|---|---|
Molecular Formula |
Br10Si5 |
Molecular Weight |
939.5 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decabromopentasilolane |
InChI |
InChI=1S/Br10Si5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6 |
InChI Key |
XPTHBLAYDSVQRZ-UHFFFAOYSA-N |
Canonical SMILES |
[Si]1([Si]([Si]([Si]([Si]1(Br)Br)(Br)Br)(Br)Br)(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






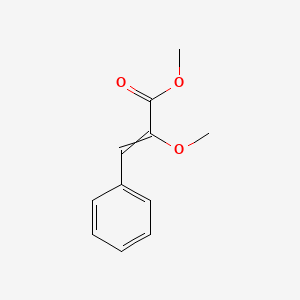

![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
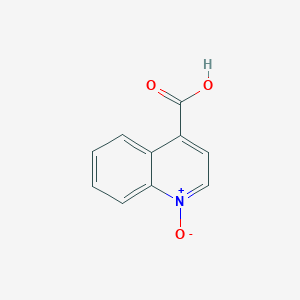

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)

